

Review of GRT2932Q and Related Compounds: An In-depth Technical Guide

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Compound of Interest

Compound Name: GRT2932Q

Cat. No.: B12378128

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Initial Investigation and Identification of "GRT" Prefix in Drug Development

An extensive search for the compound "**GRT2932Q**" did not yield specific information for a molecule with this exact identifier. However, the investigation revealed that the prefix "GRT" is used by two pharmaceutical companies, Grünenthal and Gritstone bio (formerly Gritstone Oncology), in the nomenclature of their developmental compounds. This suggests that "**GRT2932Q**" may be an internal, discontinued, or otherwise not publicly disclosed compound from one of these entities. The search also highlighted the use of "GRT" as an acronym for "gastric retention time" in the field of drug delivery, a context unrelated to a specific compound.

Given the lack of direct public information on "**GRT2932Q**," this guide will focus on the known "GRT" compounds from the identified companies to provide a relevant, albeit broader, technical overview for researchers, scientists, and drug development professionals.

Grünenthal's "GRT" Compounds in Pain Management

Grünenthal, a pharmaceutical company focused on pain, has utilized the "GRT" prefix for some of its novel analgesic compounds. A notable example is Cebranopadol, which had the developmental code GRT-6005[1].

Cebranopadol (formerly GRT-6005)

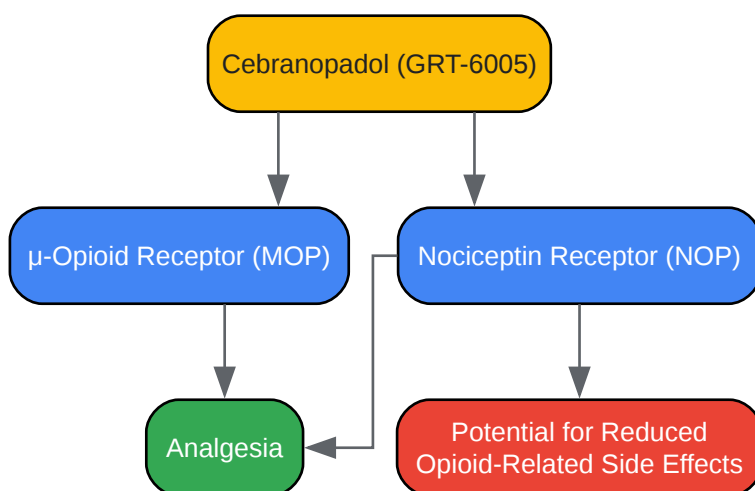
Mechanism of Action: Cebranopadol is a first-in-class analgesic that acts as a dual agonist for the nociceptin/orphanin FQ peptide (NOP) receptor and the μ -opioid receptor (MOP)[1][2]. This dual mechanism is designed to provide potent pain relief with a potentially improved safety profile compared to traditional opioids, particularly concerning respiratory depression and abuse liability[2][3].

Quantitative Data Summary:

Parameter	Value	Receptor	Reference
K _i (human)	0.7 nM	MOP	[1]
Intrinsic Activity (human)	104%	MOP	[1]
K _i (human)	0.9 nM	NOP	[1]
Intrinsic Activity (human)	89%	NOP	[1]
K _i (human)	2.6 nM	κ -opioid receptor	[4]
Intrinsic Activity (human)	67% (partial agonist)	κ -opioid receptor	[4]
K _i (human)	18 nM	δ -opioid receptor	[4]
Intrinsic Activity (human)	105%	δ -opioid receptor	[4]

Signaling Pathway:

Cebranopadol exerts its analgesic effects by activating two distinct G protein-coupled receptors. Activation of the MOP receptor is the classical mechanism for opioid analgesia. Concurrently, activation of the NOP receptor modulates pain pathways and has been suggested to counteract some of the adverse effects associated with MOP agonism[5].



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Cebranopadol's dual agonist signaling pathway.

Gritstone bio's "GRT" Compounds in Oncology

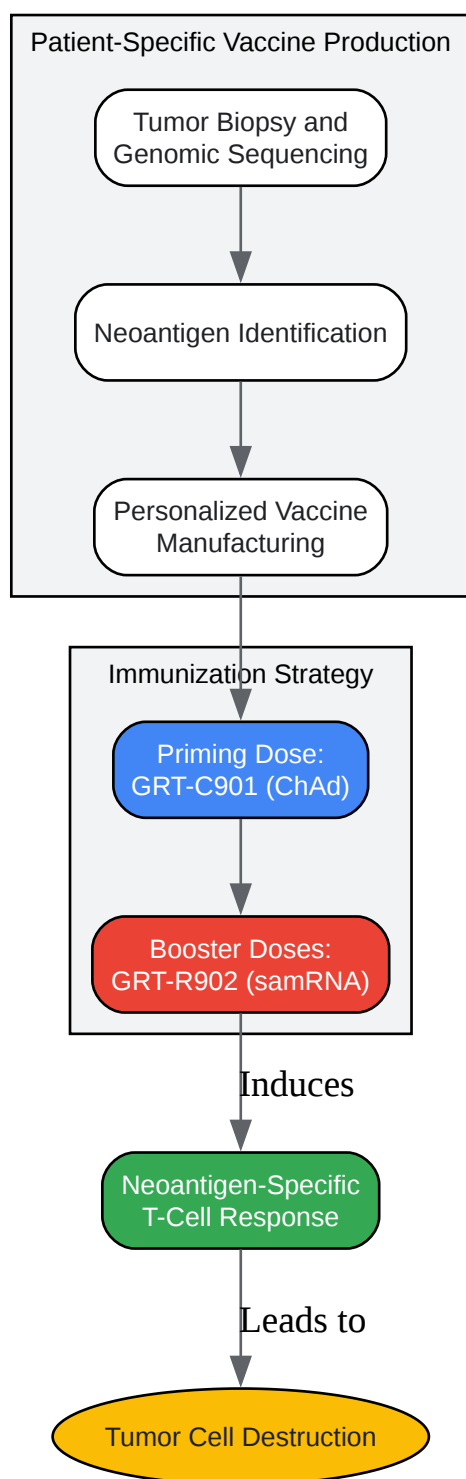
Gritstone bio is a clinical-stage biotechnology company developing personalized cancer immunotherapies. Their product candidates often use the "GRT" prefix, such as GRT-C901 and GRT-R902, which are components of their GRANITE vaccine platform[6][7].

GRANITE (GRT-C901/GRT-R902)

Mechanism of Action: The GRANITE platform is a personalized neoantigen-based immunotherapy. It involves identifying tumor-specific neoantigens from a patient's tumor and incorporating them into a vaccine. The treatment consists of a priming dose with GRT-C901, a chimpanzee adenovirus (ChAd)-based vaccine, followed by booster doses with GRT-R902, a self-amplifying mRNA (samRNA)-based vaccine[7][8]. This prime-boost strategy is designed to elicit a robust and durable T-cell response against the tumor neoantigens, leading to tumor cell destruction[8].

Experimental Workflow:

The process begins with the identification of neoantigens unique to a patient's tumor, followed by the manufacturing of the personalized vaccine and its administration in a prime-boost sequence.



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Experimental workflow for GRANITE immunotherapy.

Experimental Protocols

Due to the proprietary and complex nature of drug development, detailed, publicly available experimental protocols for these specific compounds are limited. However, based on the literature, general methodologies can be outlined.

Receptor Binding Assays (for compounds like Cebranopadol):

- Objective: To determine the binding affinity (K_i) of the compound to target receptors.
- Methodology:
 - Prepare cell membrane homogenates expressing the receptor of interest (e.g., MOP, NOP).
 - Incubate the membranes with a radiolabeled ligand specific to the receptor in the presence of varying concentrations of the test compound (e.g., GRT-6005).
 - After reaching equilibrium, separate bound from free radioligand by rapid filtration.
 - Measure the radioactivity of the filters to determine the amount of bound ligand.
 - Calculate the IC_{50} value (concentration of test compound that inhibits 50% of specific binding of the radioligand).
 - Convert the IC_{50} to a K_i value using the Cheng-Prusoff equation.

T-Cell Response Assays (for immunotherapies like GRANITE):

- Objective: To measure the magnitude and quality of the T-cell response induced by the vaccine.
- Methodology (e.g., ELISpot):
 - Isolate peripheral blood mononuclear cells (PBMCs) from vaccinated subjects.
 - Stimulate the PBMCs in vitro with peptides corresponding to the vaccine's neoantigens.
 - Culture the cells on a plate coated with an antibody specific for a T-cell effector molecule (e.g., IFN- γ).

- If the T-cells recognize the neoantigens, they will secrete the effector molecule, which is captured by the antibody on the plate.
- A secondary, enzyme-linked antibody is added, followed by a substrate that produces a colored spot.
- The number of spots corresponds to the number of antigen-specific T-cells.

Conclusion

While the specific compound "**GRT2932Q**" remains unidentified in the public domain, the "GRT" prefix is associated with innovative compounds from Grünenthal and Gritstone bio. Grünenthal's "GRT" compounds, such as Cebranopadol (GRT-6005), represent advancements in pain management through novel mechanisms of action. Gritstone bio's "GRT" designated therapies, like the GRANITE vaccine platform (GRT-C901/GRT-R902), are at the forefront of personalized cancer immunotherapy. The methodologies and data presented for these compounds provide a valuable technical framework for researchers and drug development professionals working in these respective fields. Further inquiry regarding "**GRT2932Q**" would likely require direct communication with the potential originating companies, as the information is not currently available in the public sphere.

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